Silane, cyclopentenyltrimethyl-
Description
Overview of Silane (B1218182) and Organosilane Compounds in Chemical Sciences
Silanes are compounds containing a silicon atom, and organosilanes are a specific class of silanes that possess at least one silicon-carbon bond. archive.org These compounds are largely synthetic, as silicon-carbon bonds are not found in nature. organic-chemistry.org The general formula for silanes is SiR4, where R can represent hydrogen, an alkyl group, an aryl group, or other organic substituents. organic-chemistry.org The properties and reactivity of organosilanes are diverse and depend heavily on the nature of the groups attached to the silicon atom. organic-chemistry.org For instance, silanes with silicon-hydrogen (Si-H) bonds are highly reactive and are often employed as reducing agents, while those with silicon-carbon (Si-C) bonds are generally more stable. organic-chemistry.org
Organosilicon compounds are noted for being colorless, flammable, hydrophobic, and stable in air, characteristics they share with many ordinary organic compounds. archive.org The history of organosilane chemistry dates back to 1863 with the first synthesis of an organochlorosilane by Charles Friedel and James Crafts. archive.org However, it was the pioneering work of Frederic Kipping in the early 20th century that laid the extensive groundwork for the field. archive.org Today, organosilanes are indispensable in various sectors, serving as coupling agents, protecting groups, and precursors in the synthesis of polymers and other complex molecules. orgsyn.orgorgsyn.org
General Significance of Silicon-Carbon and Silicon-Heteroatom Bonds in Organic Synthesis
The utility of organosilanes in organic synthesis is largely predicated on the unique characteristics of the silicon-carbon (Si-C) and silicon-heteroatom bonds. The Si-C bond is longer and weaker than a typical carbon-carbon bond, and it exhibits a slight polarization towards the more electronegative carbon atom. archive.org This inherent polarity makes the silicon atom susceptible to nucleophilic attack, a feature exploited in numerous synthetic transformations. archive.org
The activation of the Si-C bond is a key concept in many applications. One method of activation involves the formation of hypervalent silicon species, such as pentacoordinate or hexacoordinate silicon complexes. In these species, the silicon atom has more than the usual eight electrons in its valence shell, which enhances the electron density on the organic group and makes the Si-C bond more susceptible to cleavage by electrophiles.
Silicon also forms strong bonds with various heteroatoms, such as oxygen, nitrogen, and halogens. archive.org The high strength of the silicon-oxygen (Si-O) bond, in particular, is a driving force for many reactions. archive.org Silyl (B83357) ethers, which contain a Si-O-C linkage, are widely used as protecting groups for alcohols due to their stability and the ease with which they can be cleaved using fluoride (B91410) sources. archive.org The formation of bonds between carbon and heteroatoms like nitrogen, oxygen, and sulfur is a fundamental process in the synthesis of a vast array of functional molecules, including pharmaceuticals and polymers, and organosilicon chemistry provides powerful tools to facilitate these transformations.
Positioning of Cyclopentenyltrimethylsilane within Advanced Organosilane Research
Cyclopentenyltrimethylsilane belongs to the class of allylic silanes, which are organosilicon compounds containing a double bond at the β,γ-position relative to the silicon atom. The cyclopentenyl ring is a common structural motif in organic chemistry, and its derivatives are key intermediates in the synthesis of various natural products and other complex molecules. The presence of the trimethylsilyl (B98337) group on the cyclopentenyl ring introduces specific reactivity and properties that are of interest in advanced organic synthesis.
While extensive research on cyclopentenyltrimethylsilane itself is not widely documented in publicly available literature, its position in advanced research can be inferred from the well-established chemistry of allylsilanes and silylated cycloalkenes. The trimethylsilyl group can influence the reactivity of the cyclopentenyl moiety in several ways. For instance, in reactions involving electrophiles, allylsilanes typically react at the γ-position with a shift of the double bond, a process often promoted by Lewis acids. The bulky trimethylsilyl group can also direct the stereochemical outcome of such reactions.
Furthermore, the trimethylsilyl group can act as a protecting group for the double bond or as a functional handle for further transformations. In the context of polymer chemistry, cycloalkenes like cyclopentene (B43876) are known to undergo ring-opening metathesis polymerization (ROMP). While the direct influence of the trimethylsilyl group on the ROMP of cyclopentene is not extensively detailed, silylated monomers are generally of interest for creating polymers with tailored properties.
The synthesis of functionalized cyclopentanes is a significant area of research, as these structures are precursors to a wide range of biologically active molecules. orgsyn.org Cyclopentenyltrimethylsilane could potentially serve as a versatile starting material for the stereoselective synthesis of substituted cyclopentanes. The silyl group could be retained in the final product to impart specific properties or it could be replaced by other functional groups.
Structure
2D Structure
3D Structure
Properties
CAS No. |
14579-07-8 |
|---|---|
Molecular Formula |
C8H16Si |
Molecular Weight |
140.30 g/mol |
IUPAC Name |
cyclopenten-1-yl(trimethyl)silane |
InChI |
InChI=1S/C8H16Si/c1-9(2,3)8-6-4-5-7-8/h6H,4-5,7H2,1-3H3 |
InChI Key |
NCRSFPYUKGCMLQ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=CCCC1 |
Origin of Product |
United States |
Chemical Reactivity and Transformative Chemistry of Cyclopentenyltrimethylsilane
Fundamental Reaction Mechanisms of Organosilanes
Organosilanes, as a class, exhibit characteristic reaction mechanisms that are central to their synthetic utility. While cyclopentenyltrimethylsilane, a vinylsilane, does not possess some of the typical reactive sites found in other organosilanes (like Si-H or Si-OR bonds), its chemistry is still understood within this broader context.
Hydrolysis and Condensation Reactions of Silanol Groups
Hydrolysis and condensation are hallmark reactions of alkoxysilanes (R-Si(OR')₃), which react with water to form silanols (R-Si(OH)₃) and subsequently condense to create stable siloxane (Si-O-Si) networks. unm.edubohrium.com This process typically occurs in a stepwise fashion, where alkoxy groups are sequentially replaced by hydroxyl groups, a reaction that can be catalyzed by either acid or base. unm.eduscispace.comnih.gov The rate of hydrolysis and condensation is influenced by factors such as pH, water concentration, and the nature of the organic substituents on the silicon atom. unm.edunih.govresearchgate.net
However, cyclopentenyltrimethylsilane has a stable carbon-silicon bond and lacks hydrolyzable alkoxy groups. Therefore, it is not susceptible to hydrolysis and subsequent condensation in the same manner as alkoxysilanes. wikipedia.org The C-Si bond is generally inert to water, meaning the molecule will not form silanols or siloxane polymers under typical hydrolytic conditions. This stability is a key feature distinguishing it from organosilanes used in sol-gel processes or as surface coupling agents. unm.edubohrium.com
Radical Reactions and Hydrogen Atom Transfer Processes
Organosilanes can participate in a variety of radical reactions. A common process is the generation of silyl (B83357) radicals via hydrogen atom transfer (HAT) from a silicon hydride (R₃Si-H) to another radical species. nih.govnih.govspringernature.com These HAT processes are fundamental in many reduction and polymerization reactions. nih.gov
Cyclopentenyltrimethylsilane, lacking a Si-H bond, does not function as a hydrogen atom donor. However, its double bond can act as a radical acceptor. For instance, a radical species can add across the C=C bond of the cyclopentenyl ring. Furthermore, research on related vinylarenes has shown that a process termed Lewis base-catalyzed, complexation-induced HAT (LBCI-HAT) can occur where a hydrosilane is activated by a Lewis base, transfers a hydrogen atom to the unsaturated substrate (like the cyclopentenyl ring), and generates a carbon-centered radical. nih.govnih.govresearchgate.net This radical can then engage in further reactions, such as polymerization or coupling. nih.gov The presence of the trimethylsilyl (B98337) group can influence the stability and subsequent reactivity of any radical intermediates formed on the ring.
Reactions Involving the Cyclopentenyl Moiety
The primary site of reactivity on the cyclopentenyl moiety is the carbon-carbon double bond, which undergoes reactions typical of alkenes. ucalgary.ca However, the presence and position of the trimethylsilyl group exert a significant electronic and steric influence on these transformations.
A key mechanistic principle is the β-silicon effect, where the silicon atom stabilizes a positive charge on the carbon atom two positions away (the β-position). In electrophilic addition to cyclopentenyltrimethylsilane (a vinylsilane), the initial attack of an electrophile (E⁺) on the double bond is directed to the carbon atom not bearing the silyl group. thieme-connect.comyoutube.com This regioselectivity generates a carbocation intermediate where the positive charge is on the carbon atom to which the silicon is attached (the α-carbon). While this might seem counterintuitive, the adjacent silyl group can effectively stabilize this positive charge. thieme-connect.com
Common electrophilic additions include:
Hydrohalogenation: Addition of HX (e.g., HBr, HCl) across the double bond.
Halogenation: Addition of X₂ (e.g., Br₂, Cl₂) to form a vicinal dihalide, which often proceeds through a bridged halonium ion intermediate leading to anti-addition. libretexts.org
Epoxidation: Reaction with a peroxy acid (e.g., m-CPBA) to form an epoxide.
Dihydroxylation: Conversion to a diol using reagents like osmium tetroxide (for syn-dihydroxylation) or through epoxide opening (for anti-dihydroxylation).
Transformations Mediated by the Trimethylsilyl Group
The trimethylsilyl (TMS) group is not merely a passive substituent; it is an active participant that can direct reactions or be transformed itself. ontosight.aiontosight.ai Its chemical inertness and large volume are key characteristics. wikipedia.orgchemeurope.com
One of the most important reactions of vinylsilanes like cyclopentenyltrimethylsilane is protodesilylation , where the C-Si bond is cleaved and replaced by a C-H bond. thieme-connect.de This reaction effectively removes the silyl group and can be achieved under mild conditions, for example, using hydriodic acid or fluoride (B91410) sources like tetrabutylammonium (B224687) fluoride (TBAF). thieme-connect.delookchem.com The reaction is highly stereospecific, proceeding with retention of the alkene geometry. thieme-connect.de Mechanistic studies have shown that the reaction often involves a cationic intermediate. lookchem.comrsc.orgrsc.org This ability to install a silyl group to direct other reactions and then cleanly remove it is a cornerstone of its synthetic utility.
Table 2: Key Transformations Involving the Trimethylsilyl Group
| Transformation | Reagents | Product Type | Key Features | Reference(s) |
| Protodesilylation | HI or I₂/D₂O | Alkene | Stereospecific replacement of -SiMe₃ with -H or -D. | thieme-connect.de |
| Fluoride-induced Protodesilylation | TBAF/THF | Alkene | Mild conditions, suitable for acid-sensitive substrates. | thieme-connect.de |
| Silyl-Heck Reaction | Aryl Halide, Pd Catalyst | Arylated Alkene | Direct method to form C-C bonds at the silylated carbon. | nih.gov |
| Tamao-Fleming Oxidation | H₂O₂, KF, KHCO₃ | Alcohol/Ketone | Converts the C-Si bond to a C-O bond. | thieme-connect.com |
Silyl Protecting Group Chemistry in Complex Molecule Synthesis
The trimethylsilyl group is one of the most fundamental protecting groups in organic synthesis, primarily used to mask the reactivity of alcohols, phenols, and carboxylic acids by forming silyl ethers. wikipedia.orgontosight.aichemeurope.comnih.gov This protection strategy is crucial in multi-step syntheses of complex molecules like pharmaceuticals and natural products, allowing chemists to perform reactions on other parts of the molecule without interference from acidic protons. numberanalytics.comlibretexts.org
While cyclopentenyltrimethylsilane itself features a robust C-Si bond rather than a labile silyl ether (Si-O) bond, it represents a valuable synthetic intermediate whose transformations are analogous to deprotection steps. The protodesilylation reaction is, in essence, the "deprotection" of a specific vinyl position, restoring a C-H bond. thieme-connect.de
More broadly, the silyl group in cyclopentenyltrimethylsilane acts as a versatile chemical handle. It can be used to:
Control Regiochemistry: As seen in electrophilic additions, the silyl group directs incoming reagents to specific positions. thieme-connect.com
Enable Cross-Coupling Reactions: Vinylsilanes are excellent partners in palladium-catalyzed cross-coupling reactions (e.g., Hiyama coupling), allowing for the formation of new carbon-carbon bonds at the site of the silyl group. thieme-connect.comnih.gov
Undergo Oxidation: The C-Si bond can be oxidatively cleaved to a C-O bond (Tamao-Fleming oxidation), providing access to ketones or alcohols. thieme-connect.com
In the synthesis of complex structures, a molecule like cyclopentenyltrimethylsilane could be built into a larger framework. The cyclopentenyl double bond could be functionalized, and later in the synthesis, the trimethylsilyl group could be converted into a hydroxyl group via oxidation or removed entirely via protodesilylation, demonstrating its role as a stable but ultimately transformable control element. numberanalytics.comvanderbilt.edu
Insufficient Data to Generate Article on the Chemical Reactivity of Cyclopentenyltrimethylsilane
The requested article was to be structured around the core outline of silyl transfer reactions, cross-coupling methodologies, and electrophilic activation involving cyclopentenyltrimethylsilane. However, the search for relevant research findings, including data for interactive tables, did not yield the specific information required to populate these sections with the necessary scientific accuracy and detail.
General information on related processes includes:
Silyl Transfer Reactions: These reactions typically involve the transfer of a silyl group from one molecule to another and are a cornerstone of organosilicon chemistry. They can be catalyzed by various reagents, but specific examples detailing the behavior of cyclopentenyltrimethylsilane as either a silyl donor or acceptor are not available.
Cross-Coupling Methodologies: Organosilanes are known to participate in various cross-coupling reactions, such as the Hiyama coupling, to form new carbon-carbon bonds. These reactions are of great importance in organic synthesis. However, documented examples of cyclopentenyltrimethylsilane undergoing such transformations with specific reaction partners, catalysts, and resulting yields could not be located.
Electrophilic Activation: The activation of the carbon-silicon bond in organosilanes by electrophiles is a key step in many of their synthetic applications. This can lead to substitution reactions where the silyl group is replaced by another functional group. Again, specific studies detailing the electrophilic activation of cyclopentenyltrimethylsilane and its subsequent reactions are absent from the available literature.
Without specific experimental data, reaction schemes, and detailed research findings for "Silane, cyclopentenyltrimethyl-", it is not possible to generate the requested professional and authoritative article. The creation of data tables and a thorough discussion of its transformative chemistry as outlined would be speculative and would not meet the standards of scientific accuracy.
Further research in specialized chemical databases and archives might be necessary to uncover any niche studies on this specific compound. At present, the available information is insufficient to fulfill the user's request.
Catalysis in the Chemistry of Cyclopentenyltrimethylsilane and Analogues
Transition Metal Catalysis for Organosilane Transformations
Transition metals have proven to be powerful catalysts for the activation and functionalization of the C-Si bond in organosilanes. The diverse reactivity of these metals allows for a wide range of transformations, from cross-coupling reactions to hydrosilylation and C-H functionalization.
Palladium catalysis is central to many C-C bond-forming reactions involving organosilanes, most notably the Hiyama coupling. nih.gov The catalytic cycle of these reactions typically involves the key steps of oxidative addition and reductive elimination at the palladium center. stackexchange.comudel.edu
In the context of cyclopentenyltrimethylsilane, a palladium(0) complex can undergo oxidative addition into a carbon-halide or carbon-triflate bond of a coupling partner. nih.gov Subsequently, transmetalation with an activated form of cyclopentenyltrimethylsilane occurs. The crucial C-Si bond of cyclopentenyltrimethylsilane is generally unreactive towards transmetalation and requires activation, often by a fluoride (B91410) source like TBAF (tetrabutylammonium fluoride) or a base, to form a more nucleophilic pentacoordinate silicate (B1173343) species. nih.govorganic-chemistry.org There are very few successful examples of coupling reactions using unactivated trimethylsilane (B1584522) derivatives. nih.gov
The resulting diorganopalladium(II) intermediate, containing both the cyclopentenyl group and the organic partner, then undergoes reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst. stackexchange.comorganic-chemistry.org The facility of this step is influenced by the nature of the ligands on the palladium and the steric and electronic properties of the coupling partners. researchgate.net While direct examples with cyclopentenyltrimethylsilane are not extensively documented, the well-established mechanism of the Hiyama coupling provides a strong predictive framework for its reactivity with various organic electrophiles. stackexchange.comnih.govnih.gov
A related process is the silyl-Heck reaction, where a silyl (B83357) group is added across a double bond. Palladium-catalyzed silylation of terminal alkenes with silyl halides can produce vinyl or allyl silanes. nih.govgoogle.com This suggests the potential for palladium-catalyzed reactions of cyclopentenyltrimethylsilane with alkenes, although the specific pathways would depend on the reaction conditions and the nature of the palladium catalyst.
Table 1: Key Steps in Palladium-Catalyzed Cross-Coupling of Cyclopentenyltrimethylsilane (Hypothetical)
| Step | Description | Key Intermediates |
| Oxidative Addition | A Pd(0) complex inserts into the R-X bond of the coupling partner. | R-Pd(II)-X |
| Transmetalation | The activated cyclopentenylsilane transfers its cyclopentenyl group to the Pd(II) center. | Cyclopentenyl-Pd(II)-R |
| Reductive Elimination | The two organic groups couple, forming a new C-C bond and regenerating the Pd(0) catalyst. | R-Cyclopentenyl |
Nickel catalysts offer a cost-effective and highly active alternative to precious metals for various organosilane transformations. rsc.org One of the most significant applications is in hydrosilylation , the addition of a Si-H bond across an unsaturated C-C bond. While cyclopentenyltrimethylsilane itself does not possess a Si-H bond for direct hydrosilylation of other molecules, it can be conceived as the product of a hydrosilylation reaction. For instance, the nickel-catalyzed hydrosilylation of cyclopentadiene (B3395910) with a hydrosilane like trimethylsilane would be a direct route to cyclopentenyltrimethylsilane. Nickel catalysts are known to promote the selective hydrogenation of cyclopentadiene to cyclopentene (B43876). nih.gov
The hydrosilylation of dienes, such as cyclopentadiene, can proceed via 1,2- or 1,4-addition, leading to different isomers. nih.govorganic-chemistry.org In the case of cyclopentadiene, 1,4-hydrosilylation with a nickel catalyst would yield cyclopent-3-enyltrimethylsilane, an isomer of the title compound. The regioselectivity is often dependent on the specific nickel catalyst and the silane (B1218182) used. nih.gov
Furthermore, nickel catalysts can effect the insertion of vinylidenes into Si-H bonds, providing access to trisubstituted vinyl silanes. mdpi.com While not a direct transformation of cyclopentenyltrimethylsilane, this reactivity highlights the versatility of nickel in forming complex organosilicon compounds.
Table 2: Potential Nickel-Catalyzed Reactions Involving Cyclopentenyl Silane Analogues
| Reaction Type | Substrates | Potential Product(s) | Catalyst System (Example) |
| Hydrosilylation | Cyclopentadiene + Trimethylsilane | Cyclopent-2-enyltrimethylsilane, Cyclopent-3-enyltrimethylsilane | Ni(acac)₂ / NaBHEt₃ rsc.org |
| Reductive Cyclization | Dichloroalkenyl silanes | Unsaturated silacycles | (t-BuQuinox)NiCl₂ mdpi.com |
Copper catalysis provides a powerful platform for the formation of C-Si bonds. nih.govnih.gov An efficient and stereoselective synthesis of vinylsilanes can be achieved through the copper-catalyzed direct silylation of alkenes with silanes. researchgate.netnih.gov This suggests the possibility of copper-catalyzed insertion reactions where the cyclopentenyl group of cyclopentenyltrimethylsilane could potentially be transferred to other unsaturated molecules.
Copper-catalyzed Hiyama-type cross-coupling reactions using vinylsilanes and benzylic electrophiles have also been reported, leading to the synthesis of allylbenzenes. nih.gov This indicates that the vinyl C-Si bond in cyclopentenyltrimethylsilane could be activated by a copper catalyst to participate in cross-coupling reactions.
While specific examples of copper-catalyzed insertion reactions directly involving cyclopentenyltrimethylsilane are not prevalent in the literature, the known reactivity patterns of copper with vinylsilanes suggest that such transformations are plausible. These reactions would likely proceed through a silylcupration intermediate, followed by insertion of an unsaturated partner and subsequent reductive elimination or other terminating steps.
It has been noted that in the presence of silanes, oxorhenium(V) catalysts can be deoxygenated to produce more active species for hydrosilylation reactions. google.com This interplay between oxidation states and the interaction with silanes is a key feature of rhenium catalysis. A highly regioselective rhenium-catalyzed allylic substitution of β-silyl allylic alcohols has been achieved, demonstrating the ability of rhenium to work in concert with silicon-containing substrates. nih.gov While speculative, a potential pathway for the rhenium-catalyzed hydrolysis of cyclopentenyltrimethylsilane could involve the oxidative addition of water or an alcohol to a low-valent rhenium center, followed by interaction with the silane. However, it is important to note that the C(sp²)-Si bond in vinylsilanes is generally stable to hydrolysis under neutral conditions. stackexchange.com
Cobalt catalysts have emerged as a sustainable and efficient alternative for various organosilane transformations. nih.gov Of particular relevance to cyclopentenyltrimethylsilane is the dehydrogenative silylation of alkenes. This reaction typically involves the coupling of an alkene with a hydrosilane to form a vinylsilane or an allylsilane, with the liberation of dihydrogen. Bis(imino)pyridine cobalt complexes have been shown to selectively catalyze the dehydrogenative silylation of linear α-olefins to the corresponding allylsilanes. acs.orgacs.org Applied to a cyclic alkene like cyclopentene, this could provide a direct route to cyclopentenylsilanes.
Cobalt complexes are also effective catalysts for the hydrosilylation of olefins. nih.gov The hydrosilylation of cyclopentadiene with a suitable silane in the presence of a cobalt catalyst would be a plausible method for the synthesis of cyclopentenylsilanes. The regioselectivity of such a reaction would be of key interest, potentially yielding a mixture of cyclopent-2-enyl and cyclopent-3-enyl silane isomers. The mechanism of cobalt-catalyzed hydrosilylation is thought to involve a cobalt-hydride active species. nih.gov
Table 3: Cobalt-Catalyzed Reactions Relevant to Cyclopentenyltrimethylsilane
| Reaction Type | Reactants | Potential Product | Catalyst Example |
| Dehydrogenative Silylation | Cyclopentene + Trimethylsilane | Cyclopentenyltrimethylsilane + H₂ | ((Mes)PDI)CoCH₃ acs.orgacs.org |
| Hydrosilylation | Cyclopentadiene + Trimethylsilane | Cyclopent-2-enyltrimethylsilane | [HCo(PMe₃)₄] nih.gov |
Non-Metallic and Organic Catalysis in Silane Chemistry
While transition metals dominate the field of silane catalysis, there is growing interest in the development of non-metallic and organocatalytic methods for the transformation of organosilanes. These approaches offer potential advantages in terms of cost, toxicity, and environmental impact.
The cleavage of C-Si bonds can be achieved using non-metallic catalysts. For instance, the electrocatalytic cleavage of C-C bonds in lignin (B12514952) models has been demonstrated using carbon-based materials, suggesting the potential for similar strategies to be applied to C-Si bond activation. iastate.edu The stability of the Si-C bond can be influenced by acidic or basic conditions, and theoretical studies have been conducted to predict the propensity of Si-C bond cleavage in various organosilanes. nih.gov Vinylsilanes are generally stable in the presence of fluoride ions, such as in TBAF solutions, which allows for the selective deprotection of other silyl groups in the same molecule. However, strong bases in combination with crown ethers have been shown to cleave the C-Si bond of some vinylsilanes. stackexchange.com
Organocatalysis has also been applied to reactions involving organosilanes. For example, N-heterocyclic carbenes (NHCs) have been used as metal-free catalysts for the esterification of α,β-unsaturated aldehydes, and the resulting esters have been used in subsequent hydrosilylation processes. The enantioselective vinylogous Michael reaction of vinylketene silyl N,O-acetals has been achieved using chiral organocatalysts. Furthermore, a visible-light-triggered organophotocatalytic strategy for the hydrosilylation of alkenes has been developed, proceeding via a triplet energy transfer-enabled radical chain pathway. researchgate.net These examples demonstrate the growing potential of organocatalysis to effect a range of transformations on silicon-containing molecules, including those with structures analogous to cyclopentenyltrimethylsilane.
Mechanistic Investigations of Catalytic Cycles
Understanding the intricate details of catalytic cycles is paramount for optimizing reaction conditions, improving catalyst performance, and designing new catalytic systems.
In the context of acid-catalyzed protodesilylation of allylsilanes, mechanistic studies using deuterated acids have been instrumental in distinguishing between different reaction pathways and identifying the initial site of protonation. rsc.org For base-promoted reactions of allylsilanes, penta- and hexacoordinate silicate species, as well as carbanion intermediates, have been proposed. nih.gov
In photocatalytic cycles for silyl radical generation, the initial electron transfer or hydrogen atom transfer step is often crucial. For instance, in the photocatalytic generation of silyl radicals from silylboranes, theoretical studies have shown that the formation of an anionic borate (B1201080) complex with an alkoxide is key to lowering the oxidation potential and enabling the formation of less stable secondary silyl radicals. nih.gov The subsequent steps in the catalytic cycle involve the reaction of the silyl radical with a substrate and the regeneration of the photocatalyst. chinesechemsoc.orgorganic-chemistry.org For example, in a photocatalytic deoxygenative arylation, a silyl radical adds to an iminium ion to generate an α-amino radical, which then couples with an arene radical anion. nih.gov
The design of ligands in metal-catalyzed reactions and the electronic properties of substrates and catalysts play a critical role in determining the efficiency and selectivity of a catalytic process. numberanalytics.comnumberanalytics.com
Ligand Design: In transition-metal catalysis, ligands are not mere spectators but actively participate in the catalytic cycle, influencing the steric and electronic environment of the metal center. rsc.orgrsc.org The choice of ligand can impact catalyst activity, selectivity, and stability. acs.orgnih.gov For instance, in nickel-catalyzed carbosilylation of 1,3-dienes, the use of different phosphine (B1218219) ligands, such as triethylphosphine (B1216732) versus (2-biphenyl)dicyclohexylphosphine, leads to different regioselectivities (4,3-addition vs. 4,1-addition). researchgate.net This is attributed to the ligand's role in stabilizing different π-allyl-nickel intermediates. researchgate.net Similarly, in the enantioselective reduction of ketones using copper catalysts, the choice of chiral ligand is critical for achieving high enantioselectivity. acs.org The effectiveness of different ligands on silane precursors has also been studied in the context of ligand exchange reactions for etching metal fluorides. acs.org
Electronic Effects: Electronic effects, such as inductive and resonance effects, significantly influence the reactivity of molecules in catalytic reactions. numberanalytics.comnumberanalytics.com The β-silicon effect is a prime example of an electronic effect that is central to the chemistry of allylsilanes, including cyclopentenyltrimethylsilane. researchgate.net This effect stabilizes the carbocationic intermediate formed during electrophilic attack, thereby accelerating the reaction rate. researchgate.net
The electronic properties of substituents on the silicon atom can also modulate the reactivity of the silane. worktribe.com In photocatalytic systems, the electronic properties of the photocatalyst and the substrate are crucial for efficient electron transfer. acs.org For example, the introduction of electron-withdrawing groups on a photocatalyst can enhance its oxidizing power. researchgate.net
Catalyst Regeneration: In a catalytic cycle, the catalyst must be regenerated in its active form at the end of each turnover. In photocatalytic reactions, this typically involves a redox process. For example, after an oxidative quenching cycle where the excited photocatalyst is reduced, it must be re-oxidized to its ground state to begin a new cycle. nih.gov In a reductive quenching cycle, the opposite occurs. The efficiency of this regeneration step is critical for maintaining catalytic activity over time. In some systems, co-catalysts or sacrificial agents are used to facilitate catalyst regeneration. For instance, in the photocatalytic generation of silyl radicals from silylboranes, an alkoxide co-catalyst plays multiple roles, including activating the silylborane and participating in the redox cycle. organic-chemistry.org
Catalyst Stability: Catalyst deactivation is a common problem in catalysis and can occur through various mechanisms, such as poisoning, thermal degradation, or the formation of inactive species. In the context of nanoparticle catalysis, aggregation of nanoparticles can lead to a loss of catalytic activity. One approach to address this is to immobilize the catalyst on a support. For example, gold nanoparticles have been used in a membrane reactor for the oxidation of organosilanes, which allows for easy separation of the catalyst and prevents its loss. rsc.org The stability of the catalyst can also be influenced by the reaction conditions and the presence of impurities. For instance, in the yttrium-catalyzed reduction of alkoxysilanes, the formation of methoxyborane was found to deactivate the catalyst. nii.ac.jp Understanding the pathways of catalyst deactivation is essential for developing more robust and long-lasting catalytic systems. researchgate.net
Advanced Materials Science Applications of Cyclopentenyltrimethylsilane Derivatives
Role as Adhesion Promoters and Coupling Agents in Composite Materials
The efficacy of silane (B1218182) coupling agents stems from their dual-reactivity. msrjournal.com The bonding at the organic-inorganic interface is governed by a series of well-understood mechanisms that ensure a robust and durable connection between the two dissimilar phases. ncsu.edu
The primary mechanism involves a two-step chemical reaction. First, the alkoxy groups (e.g., methoxy or ethoxy) on the silicon atom hydrolyze in the presence of water to form reactive silanol groups (Si-OH). researchgate.netresearchgate.net This hydrolysis can be initiated by residual moisture on the inorganic substrate's surface. researchgate.net Second, these silanol groups condense with hydroxyl (-OH) groups present on the surface of the inorganic filler or substrate (like glass, silica (B1680970), or metal oxides), forming strong, covalent oxane bonds (Si-O-Inorganic). researchgate.net This creates a durable chemical link between the silane and the inorganic phase. researchgate.net
Simultaneously, the organofunctional group of the silane—in this case, the cyclopentenyl group—interacts with the organic polymer matrix. This interaction can occur through several mechanisms, including:
Interdiffusion: The organic group of the silane can physically entangle with the polymer chains at the interface, a process driven by intermolecular forces like van der Waals forces or hydrogen bonding. ncsu.edu
Chemical Reactions: The cyclopentenyl group can undergo reactions, such as radical polymerization, to form covalent bonds directly with the polymer matrix, creating a truly cross-linked interface. shinetsusilicone-global.com
Mechanical Interlocking: The silane treatment can modify the surface topography of the filler, creating a rougher surface that allows for better mechanical keying with the polymer matrix. ncsu.edu
These mechanisms work in concert to create a strong and stable interfacial region that allows for efficient stress transfer from the flexible polymer matrix to the rigid inorganic reinforcement. ncsu.edu
The performance of composite materials is heavily dependent on the compatibility between the polymer matrix and the inorganic fillers. msrjournal.com Inorganic materials are typically hydrophilic (water-attracting), while most organic polymers are hydrophobic (water-repelling). This incompatibility leads to poor filler dispersion and weak interfacial adhesion. researchgate.net
Surface treatment with silanes like cyclopentenyltrimethylsilane is a common and effective method to address this issue. silicorex.com The treatment modifies the surface chemistry of the inorganic material, converting it from hydrophilic to hydrophobic and making it more compatible with the polymer resin. researchgate.net This process can be applied in several ways: the filler can be pre-treated with the silane before being incorporated into the resin, or the silane can be added directly to the resin during the compounding process. silicorex.com
The benefits of this surface modification are manifold:
Improved Dispersion: Enhanced compatibility prevents the agglomeration of filler particles, leading to a more uniform distribution within the polymer matrix. msrjournal.comsilicorex.com
Enhanced Wet-out: The modified surface allows the polymer resin to more easily wet and encapsulate the filler particles, eliminating voids at the interface. specialchem.com
Increased Durability: The water-resistant bond formed by the silane prevents moisture from attacking the interface, which is a common cause of composite degradation and loss of mechanical properties. capatue.com
The following table summarizes the effects of silane surface treatment on inorganic fillers.
| Property Affected | Effect of Silane Treatment | Mechanism of Improvement |
| Filler Dispersion | Significantly Improved | Reduces filler agglomeration by increasing compatibility between the hydrophilic filler and hydrophobic polymer matrix. msrjournal.com |
| Adhesion Strength | Increased | Forms covalent bonds at the filler-polymer interface, ensuring strong adhesion. researchgate.net |
| Mechanical Properties | Enhanced | Allows for efficient stress transfer from the matrix to the filler, improving strength and modulus. specialchem.comcapatue.com |
| Moisture Resistance | Improved | Creates a water-resistant bond at the interface, preventing degradation from moisture ingress. shinetsusilicone-global.comcapatue.com |
| Processing | Improved Rheology | Better filler wet-out and dispersion lead to lower viscosity and improved flow characteristics during manufacturing. specialchem.com |
Integration into Polymeric Systems
Beyond their role at the interface, silanes can be integrated directly into polymeric systems to modify and enhance the bulk properties of the material. Their ability to participate in cross-linking reactions allows for the creation of robust, three-dimensional polymer networks with superior characteristics. specialchem.com
The incorporation of organofunctional silanes into a polymer formulation leads to significant reinforcement. By improving the interfacial bond between the polymer and inorganic fillers, silanes ensure that mechanical stress is effectively transferred to the stronger filler particles. specialchem.com This results in a composite material with enhanced mechanical properties compared to the base resin. specialchem.com
Research has demonstrated substantial improvements in the properties of composites when silane coupling agents are used. For example, the flexural strength of glass fiber-reinforced unsaturated polyester composites can be dramatically increased with the selection of an appropriate silane.
Effect of Different Silane Treatments on Flexural Strength of Unsaturated Polyester FRP
| Silane Type | Dry State Strength (MPa) | Wet State Strength (MPa) | Strength Retention (%) |
| No Silane | 220 | 83 | 38% |
| Ethyl silane | 157 | 107 | 68% |
| Vinyl silane | 249 | 220 | 88% |
| Methacryloxysilane | 314 | 285 | 91% |
This table is generated based on data presented in a study on the application of silane coupling agents in resin matrix composites. capatue.com
As shown in the table, vinyl and methacryloxy-functional silanes, which are reactive with the polyester resin, provide a remarkable increase in both dry and wet strength, highlighting the importance of a strong, water-resistant interfacial bond. capatue.com
Cross-linking is the process of forming covalent bonds between adjacent polymer chains to create a three-dimensional network. specialchem.comlibretexts.org This network structure transforms a thermoplastic material, which softens upon heating, into a thermoset material that is more rigid, stable, and resistant to heat and chemical attack. specialchem.com
In organosilane polymers, cross-linking occurs through the hydrolysis and condensation of the silane's alkoxy groups. In the presence of moisture and often a catalyst, these groups react to form stable siloxane bonds (Si-O-Si). evonik.com This moisture-cure mechanism allows the polymer to cross-link at ambient temperatures. The formation of this interconnected network significantly restricts the movement of individual polymer chains, leading to a material with:
Improved Mechanical Strength: The cross-linked structure is more rigid and resistant to deformation. chempoint.com
Enhanced Thermal Stability: The strong covalent bonds of the network require more energy to break, increasing the material's resistance to heat. specialchem.com
Increased Chemical Resistance: The dense, cross-linked network acts as a barrier, preventing solvents and other chemicals from penetrating the polymer matrix. specialchem.com
Silane-modified polyurethane (SPUR) systems, also known as silyl-terminated polyurethanes (STPUs), are advanced hybrid polymers that merge the benefits of polyurethane and silicone chemistries. evonik.compcimag.com These systems are typically based on a polyurethane backbone that is end-capped with reactive silane groups. evonik.comnih.gov
The curing mechanism of SPUR technology is a key advantage. Unlike traditional polyurethane systems that cure through the reaction of isocyanates with water and release carbon dioxide (which can cause bubbling), SPUR systems cure via the hydrolysis and condensation of their terminal silane groups in the presence of ambient moisture. evonik.com This reaction releases a small amount of alcohol (such as methanol) and forms a stable, cross-linked siloxane network, resulting in a bubble-free cure. evonik.com
SPUR-based adhesives and sealants exhibit a unique and desirable property profile:
Excellent Adhesion: They bond well to a wide variety of substrates, often without the need for a primer. evonik.com
Isocyanate-Free: The final prepolymer contains no free isocyanate groups, which is a significant environmental, health, and safety advantage over conventional polyurethane systems. nih.gov
Durability and Flexibility: They combine the elasticity and toughness of polyurethanes with the excellent weather and UV resistance of silicones. specialchem.com
Paintability: Unlike traditional silicones, most SPUR sealants can be painted over. evonik.com
These properties have made SPUR technology highly successful in demanding applications, including construction sealants, industrial adhesives, and transportation assembly. evonik.comspecialchem.com
Fabrication of Functional Surfaces
The ability to precisely control the surface properties of materials is crucial for a wide range of technological applications. Cyclopentenyltrimethylsilane derivatives offer a molecular-level approach to modifying surfaces, enabling the creation of materials with unique and desirable characteristics.
Superhydrophobic and Superoleophobic Materials Development
The development of surfaces that exhibit extreme repellency to water (superhydrophobicity) and oils (superoleophobicity) is an area of intense research. While specific studies detailing the use of cyclopentenyltrimethylsilane for this purpose are not widely documented, the principles of silane chemistry are central to achieving these properties. The general approach involves a two-fold strategy: creating a specific surface roughness at the micro- or nanoscale and lowering the surface energy of the material.
Organosilanes, as a class of compounds, are instrumental in reducing surface energy. They can form self-assembled monolayers (SAMs) on various substrates. The trimethylsilyl (B98337) group of a molecule like cyclopentenyltrimethylsilane can react with hydroxyl groups present on a material's surface, forming a stable covalent bond. The cyclopentenyl group, being a hydrocarbon, presents a non-polar surface to the environment, which is inherently hydrophobic.
For a surface to become superhydrophobic, this chemical modification is typically combined with the creation of a rough surface texture. This textured surface traps a layer of air between the surface and a liquid droplet, minimizing the contact area and leading to very high contact angles (typically >150°) and low roll-off angles. While data on cyclopentenyltrimethylsilane is scarce, the effectiveness of other organosilanes in creating such surfaces is well-established.
Table 1: Comparison of Surface Properties after Silane Treatment (Hypothetical Data for Cyclopentenyltrimethylsilane Derivative)
| Substrate Material | Initial Water Contact Angle (°) | Water Contact Angle after Treatment (°) | Surface Morphology |
|---|---|---|---|
| Silicon Wafer | 45 | >150 | Nanostructured |
| Glass Slide | 30 | >155 | Micro-textured |
Control of Surface Wettability through Silane Coatings
Beyond achieving extreme liquid repellency, cyclopentenyltrimethylsilane derivatives can be employed to precisely control the wettability of a surface across a spectrum from hydrophilic to hydrophobic. The degree of surface coverage and the orientation of the cyclopentenyl groups can influence the final surface energy.
By controlling the reaction conditions during the silanization process, such as concentration, temperature, and reaction time, the density of the grafted silane molecules can be managed. This allows for the fine-tuning of the water contact angle. For instance, a partial monolayer of cyclopentenyltrimethylsilane would result in a moderately hydrophobic surface, while a dense, well-ordered monolayer would lead to higher hydrophobicity.
Furthermore, the cyclopentenyl group itself offers a platform for further chemical modification. Its double bond can undergo various chemical reactions, allowing for the introduction of different functional groups. This versatility could potentially be used to create surfaces with switchable wettability, where the surface can be altered between hydrophobic and hydrophilic states in response to external stimuli such as light, pH, or temperature.
Application in Advanced Manufacturing and Fabrication Processes
The unique properties of cyclopentenyltrimethylsilane derivatives also make them valuable in high-tech manufacturing, particularly in processes that require volatile and reactive chemical precursors.
Chemical Vapor Deposition Precursors
Chemical Vapor Deposition (CVD) is a cornerstone technique for producing high-quality thin films. The choice of precursor is critical to the success of the CVD process, as it dictates the composition, purity, and properties of the resulting film. Organosilicon compounds are widely used as precursors for depositing silicon-containing films, such as silicon dioxide (SiO₂) and silicon carbide (SiC).
A derivative of cyclopentenyltrimethylsilane, with its silicon-carbon bonds, could theoretically serve as a single-source precursor for the deposition of silicon carbide films. The volatility of the compound, a key requirement for a CVD precursor, allows it to be transported in the gas phase to a heated substrate. Upon thermal decomposition on the substrate surface, the molecule would break down, ideally leaving behind a thin film of the desired material. The cyclopentenyl group would contribute the carbon, and the trimethylsilyl group would provide the silicon.
The composition of the resulting film would be highly dependent on the deposition parameters:
Table 2: Influence of CVD Parameters on Film Composition (Theoretical)
| Parameter | Effect on Si:C Ratio | Effect on Film Purity |
|---|---|---|
| Substrate Temperature | Higher temperature may favor carbon incorporation. | Can influence the completeness of precursor decomposition. |
| Precursor Flow Rate | Can affect the growth rate and stoichiometry. | Higher flow rates may lead to incomplete reactions. |
Semiconductor Industry Relevance
The semiconductor industry relies heavily on CVD and similar techniques, such as Atomic Layer Deposition (ALD), for the fabrication of integrated circuits. The continuous miniaturization of electronic components demands the development of new precursor materials that can deposit ultrathin, conformal, and high-purity films.
Organosilane precursors are essential for depositing various dielectric and passivation layers in semiconductor devices. While specific industrial applications of cyclopentenyltrimethylsilane are not prominently reported, its chemical structure suggests potential utility. The presence of the silicon-carbon bond makes it a candidate for depositing low-k dielectric materials, which are crucial for reducing signal delay and power consumption in advanced microchips. The organic component of the molecule can introduce porosity into the deposited film, lowering its dielectric constant.
Furthermore, the cyclopentadienyl (B1206354) moiety (a related structure) is well-known in organometallic chemistry for forming stable complexes with a wide range of metals. This suggests that cyclopentenyltrimethylsilane could be a ligand in more complex precursors for the deposition of metal silicide films, which are used as contact materials in transistors.
Emerging Research Avenues and Future Directions
Development of Sustainable Synthetic Routes
The traditional synthesis of organosilanes often involves multi-step processes that may utilize hazardous reagents and generate significant waste. A major thrust in modern chemistry is the development of more sustainable and environmentally benign synthetic pathways. nus.edu.sg For cyclopentenyltrimethylsilane, future research is anticipated to focus on greener production methods.
Current synthetic approaches may rely on the reaction of a cyclopentenyl Grignard reagent with trimethylsilyl (B98337) chloride. While effective, this method involves the use of reactive organometallics and solvents like tetrahydrofuran (B95107). Future sustainable routes could explore:
Direct C-H Silylation: The direct functionalization of cyclopentadiene's C-H bonds with a silicon electrophile would be a highly atom-economical approach. nus.edu.sg This, however, remains a significant challenge due to the reactivity of cyclopentadiene (B3395910) and the need for highly selective catalysts.
Hydrosilylation of Cyclopentadiene: The catalytic addition of trimethylsilane (B1584522) across one of the double bonds of cyclopentadiene presents a more direct route. acs.org This reaction, however, needs to be carefully controlled to avoid polymerization and achieve selective mono-hydrosilylation. Developing catalysts that favor the formation of cyclopentenyltrimethylsilane over other products is a key research goal.
Bio-based Precursors: Investigating the use of cyclopentadiene derived from renewable biomass sources could further enhance the sustainability profile of cyclopentenyltrimethylsilane synthesis.
Design of Novel Catalytic Systems for Enhanced Selectivity and Efficiency
Catalysis is at the heart of modern organic synthesis, and the reactions of cyclopentenyltrimethylsilane are no exception. The development of novel catalytic systems is crucial for controlling the selectivity and efficiency of its transformations. nih.govacs.org
For the hydrosilylation of cyclopentadiene to produce cyclopentenyltrimethylsilane, research is moving beyond traditional platinum-based catalysts, which are expensive and can pose environmental concerns. nih.govacs.org Future directions include the use of earth-abundant metal catalysts based on iron, cobalt, or nickel. acs.org These catalysts offer the potential for lower costs and reduced environmental impact. The design of sophisticated ligands for these metals is key to achieving high selectivity for the desired cyclopentenyltrimethylsilane product.
In the context of cross-coupling reactions , where the cyclopentenyl group can be transferred to other organic molecules, the development of highly active and selective catalysts is paramount. Palladium-based catalysts are commonly used for such transformations involving vinylsilanes. researchgate.net Future research will likely focus on:
Ligand Design: Creating new phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands that can promote efficient coupling of the sterically demanding cyclopentenyl group.
Alternative Metals: Exploring the use of less expensive metals like nickel or copper as catalysts for these cross-coupling reactions. rsc.org
The ultimate goal is to develop catalytic systems that are not only highly efficient and selective but also robust, reusable, and environmentally friendly.
Exploration of New Chemical Transformations
The reactivity of the cyclopentenyl group in cyclopentenyltrimethylsilane opens the door to a variety of chemical transformations, allowing for the synthesis of more complex molecules. researchgate.net While reactions typical of vinylsilanes are expected, the cyclic nature of the alkenyl group offers unique opportunities.
Emerging areas of exploration include:
Asymmetric Transformations: Developing catalytic methods for the enantioselective functionalization of the cyclopentenyl ring would provide access to chiral building blocks that are valuable in medicinal chemistry and materials science.
Domino and Cascade Reactions: Designing multi-step reaction sequences that occur in a single pot, initiated by a reaction at the cyclopentenyl double bond, could lead to the rapid construction of complex molecular architectures.
Photochemical and Electrochemical Methods: Utilizing light or electricity to drive novel transformations of cyclopentenyltrimethylsilane offers a sustainable alternative to traditional thermal methods and can enable unique reactivity patterns. nus.edu.sg
These new transformations will expand the synthetic utility of cyclopentenyltrimethylsilane, making it a more versatile tool for organic chemists.
Integration in Advanced Functional Materials with Tunable Properties
Organosilicon compounds are widely used in the development of advanced materials with unique properties. mdpi.comyoutube.com The incorporation of the cyclopentenyltrimethylsilane unit into polymers can lead to materials with tailored characteristics.
Polymerization of cyclopentenyltrimethylsilane, for instance through Ring-Opening Metathesis Polymerization (ROMP), can produce polymers with a polysiloxane backbone and cyclopentenyl side chains. wikipedia.orgmdpi.combeilstein-journals.org These side chains can be further functionalized, allowing for the tuning of the polymer's properties.
Future research in this area is expected to focus on:
Stimuli-Responsive Materials: Designing polymers that change their properties in response to external stimuli such as light, temperature, or pH. The reactive cyclopentenyl group can serve as a handle for attaching stimuli-responsive moieties.
Hybrid Materials: Creating hybrid organic-inorganic materials by incorporating cyclopentenyltrimethylsilane into silica (B1680970) or other inorganic frameworks. These materials can exhibit enhanced thermal stability, mechanical strength, and unique optical or electronic properties. nih.gov
Biodegradable Polymers: Exploring the synthesis of biodegradable polymers derived from cyclopentenyltrimethylsilane, which could have applications in biomedical devices and environmentally friendly plastics.
The ability to precisely control the structure and functionality of polymers derived from cyclopentenyltrimethylsilane will be key to unlocking their full potential in materials science.
Synergistic Experimental and Computational Research Strategies
The synergy between experimental and computational chemistry has become a powerful driver of innovation in chemical research. For a molecule like cyclopentenyltrimethylsilane, a combined approach can accelerate the discovery and optimization of new reactions and materials.
Computational modeling can provide valuable insights into:
Reaction Mechanisms: Density Functional Theory (DFT) calculations can be used to elucidate the detailed mechanisms of reactions involving cyclopentenyltrimethylsilane, helping to explain observed selectivities and guide the design of better catalysts.
Molecular Properties: Computational methods can predict the electronic and steric properties of cyclopentenyltrimethylsilane and its derivatives, aiding in the design of molecules with specific functionalities.
Material Properties: Molecular dynamics simulations can be employed to predict the bulk properties of polymers and materials derived from cyclopentenyltrimethylsilane, such as their mechanical strength, thermal stability, and permeability.
By integrating computational predictions with experimental validation, researchers can more efficiently explore the vast chemical space associated with cyclopentenyltrimethylsilane and its derivatives. This synergistic approach will be crucial for overcoming the challenges and realizing the opportunities in this exciting area of research.
Q & A
Basic Research Questions
Q. What established methods are used to synthesize cyclopentenyltrimethylsilane, and how are reaction conditions optimized?
- Methodology : Cyclopentenyltrimethylsilane is typically synthesized via hydrosilylation reactions, where cyclopentene reacts with trimethylsilane in the presence of transition metal catalysts (e.g., platinum or rhodium complexes). Key parameters include temperature control (60–100°C), solvent selection (e.g., toluene or THF), and catalyst loading (0.1–1 mol%). Optimization involves kinetic studies using gas chromatography (GC) or NMR to monitor conversion rates and side-product formation. Post-synthesis purification employs fractional distillation or column chromatography to isolate the product .
Q. How is cyclopentenyltrimethylsilane characterized using spectroscopic and chromatographic techniques?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify structural features, such as cyclopentenyl protons (δ 5.6–6.2 ppm) and trimethylsilyl groups (δ 0.1–0.3 ppm) .
- Fourier-Transform Infrared Spectroscopy (FTIR) : Peaks at ~1250 cm (Si–C stretching) and ~2100 cm (Si–H, if residual) confirm functional groups.
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M] at m/z 154.1) .
- Gas Chromatography (GC) : Purity assessment (>98%) using non-polar capillary columns (e.g., DB-5) with flame ionization detection .
Advanced Research Questions
Q. How do structural modifications of cyclopentenyltrimethylsilane influence its reactivity in polymer composite applications?
- Methodology : Reactivity is studied by varying substituents (e.g., replacing methyl groups with phenyl or chloro groups) and evaluating their impact on hydrolysis rates, thermal stability, and interfacial adhesion. Techniques include:
- Thermogravimetric Analysis (TGA) : Measures decomposition temperatures under nitrogen/air.
- Dynamic Mechanical Analysis (DMA) : Assesses viscoelastic properties in composites.
- X-ray Photoelectron Spectroscopy (XPS) : Quantifies surface silanol groups post-hydrolysis .
Q. How can contradictions in silane efficacy studies (e.g., bond strength variability) be systematically addressed?
- Methodology :
- Controlled Variable Analysis : Isolate factors like substrate pre-treatment (e.g., HF etching time in ceramics), silane application method (brush vs. dip-coating), and aging conditions (humidity, temperature) .
- Statistical Modeling : Use ANOVA to identify significant interactions (e.g., HF concentration × silane type) and surface roughness measurements (profilometry) to correlate with adhesion .
- Failure Mode Analysis : SEM/EDS identifies interfacial debonding vs. cohesive failure in tensile tests .
Q. What mechanistic insights explain cyclopentenyltrimethylsilane’s role in enhancing concrete durability under deicing fluids?
- Methodology :
- Corrosion Resistance Testing : Immerse silane-impregnated concrete in aircraft deicing fluids (e.g., ethylene glycol) and measure chloride ion penetration via ASTM C1202.
- Dynamic Elastic Modulus Monitoring : Track modulus changes over freeze-thaw cycles (ASTM C666).
- Microstructural Analysis : Mercury intrusion porosimetry (MIP) quantifies pore-size distribution changes post-impregnation .
Data-Driven Research Questions
Q. How do silane quaternary ammonium compounds (Silane Quat) compare to cyclopentenyltrimethylsilane in antimicrobial surface applications?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
